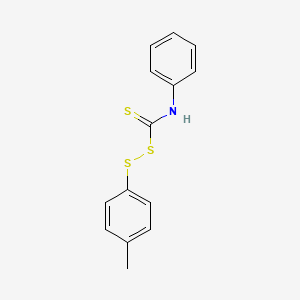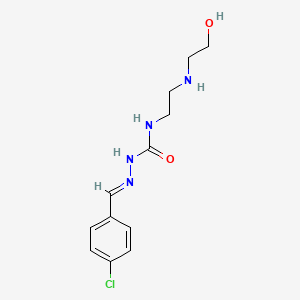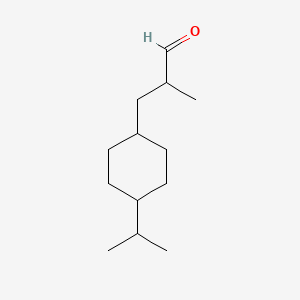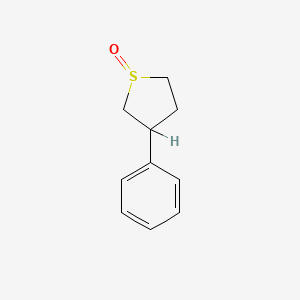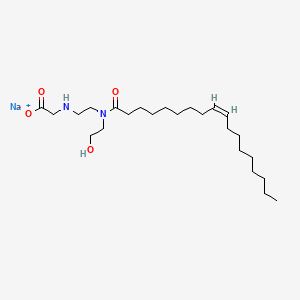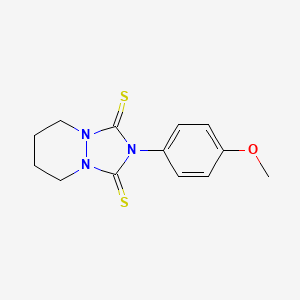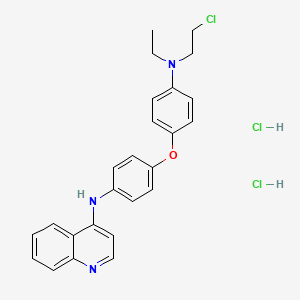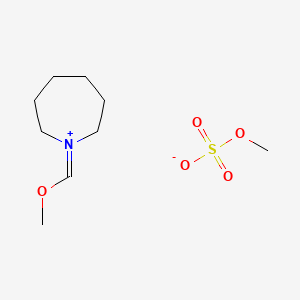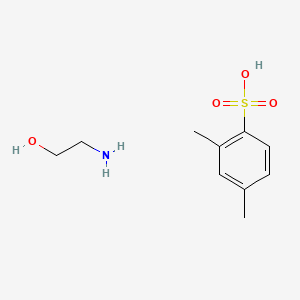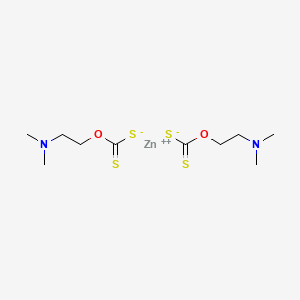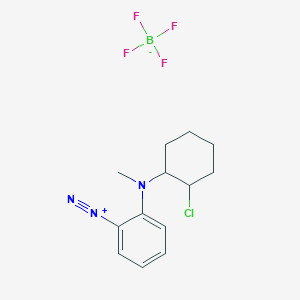
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate: is a diazonium salt with the molecular formula C13H17BClF4N3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-cyclohexylmethylaminobenzene. The process begins with the reaction of 3-chloro-4-cyclohexylmethylaminobenzene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides (NaX), water (H2O), and potassium cyanide (KCN) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base.
Reduction Reactions: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products Formed:
Substitution Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene.
Scientific Research Applications
Chemistry: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for biomolecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
- 4-Methyl-3-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
Comparison: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is unique due to the presence of the cyclohexylmethylamino group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
84083-14-7 |
|---|---|
Molecular Formula |
C13H17BClF4N3 |
Molecular Weight |
337.55 g/mol |
IUPAC Name |
2-[(2-chlorocyclohexyl)-methylamino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C13H17ClN3.BF4/c1-17(12-8-4-2-6-10(12)14)13-9-5-3-7-11(13)16-15;2-1(3,4)5/h3,5,7,9-10,12H,2,4,6,8H2,1H3;/q+1;-1 |
InChI Key |
QKCCONNIYCQDIJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C1CCCCC1Cl)C2=CC=CC=C2[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


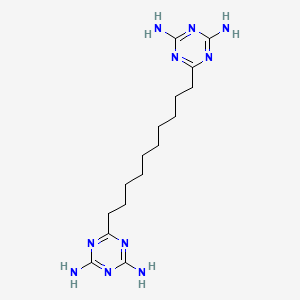
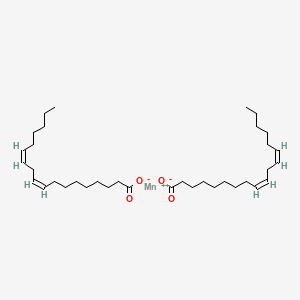
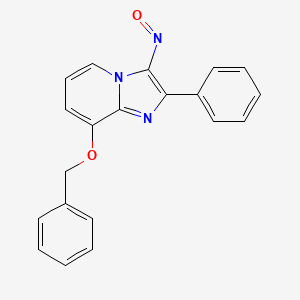
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
